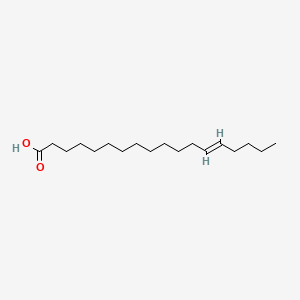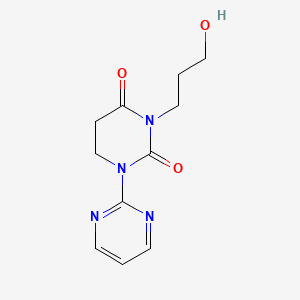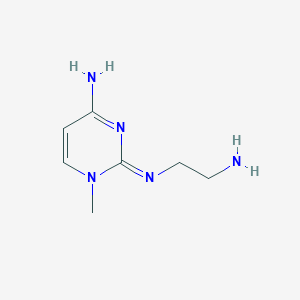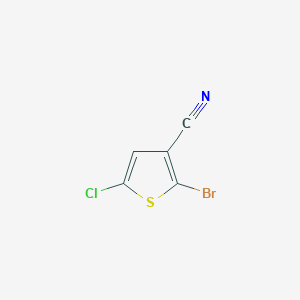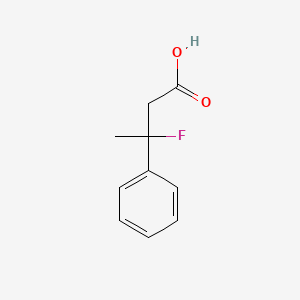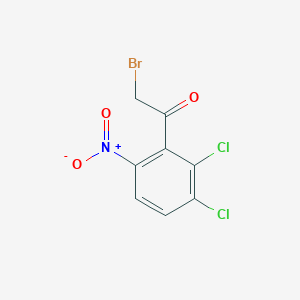
2-Bromo-1-(2,3-dichloro-6-nitrophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2,3-dichloro-6-nitrophenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a phenyl ring, along with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,3-dichloro-6-nitrophenyl)ethan-1-one typically involves the bromination of 1-(2,3-dichloro-6-nitrophenyl)ethan-1-one. The reaction is carried out by adding bromine to a solution of the starting material in an appropriate solvent, such as chloroform or dichloromethane, at a controlled temperature. The reaction mixture is then stirred until the bromination is complete, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,3-dichloro-6-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or platinum oxide, and reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethanones with various functional groups replacing the bromine atom.
Reduction: The primary product is 2-Amino-1-(2,3-dichloro-6-nitrophenyl)ethan-1-one.
Oxidation: The primary product is 2-Bromo-1-(2,3-dichloro-6-nitrophenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(2,3-dichloro-6-nitrophenyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development.
Material Science: It can be used in the preparation of functional materials with specific properties, such as polymers or dyes.
Biological Studies: The compound can be used to study the effects of halogenated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,3-dichloro-6-nitrophenyl)ethan-1-one depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen and nitro groups can enhance the compound’s binding affinity
Properties
Molecular Formula |
C8H4BrCl2NO3 |
|---|---|
Molecular Weight |
312.93 g/mol |
IUPAC Name |
2-bromo-1-(2,3-dichloro-6-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4BrCl2NO3/c9-3-6(13)7-5(12(14)15)2-1-4(10)8(7)11/h1-2H,3H2 |
InChI Key |
LUHCHNHBEIYLMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)CBr)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate](/img/structure/B13114483.png)
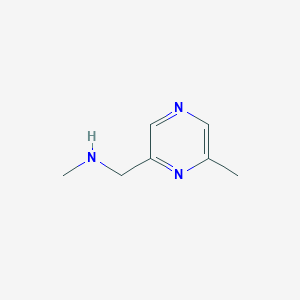
![2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine](/img/structure/B13114502.png)
![(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13114503.png)
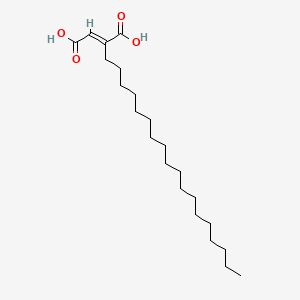
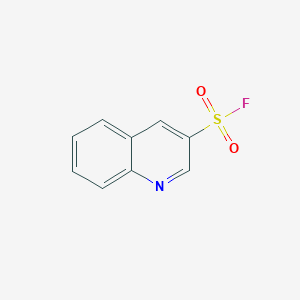
![6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13114511.png)
![(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoic acid](/img/structure/B13114517.png)
